2-(二氟甲基)精氨酸

描述

Synthesis Analysis

The synthesis of 2-(Difluoromethyl)arginine involves key steps such as mild guanidinylation and selective hydrogenation of a CC triple bond in the presence of a Cbz-group. Moroni et al. (2001) detailed the first synthesis of racemic alpha-(difluoromethyl)arginines, highlighting the process's efficiency and the significance of these synthetic pathways (Moroni, Koksch, Osipov, Crucianelli, Frigerio, Bravo*, & Burger, 2001).

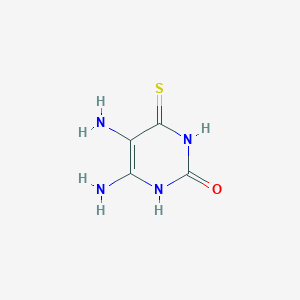

Molecular Structure Analysis

Studies have also delved into the molecular structure of such compounds. For example, the structural varieties of L-arginine trifluoroacetate in solid state compounds have been observed, with the guanidinium-carboxylate interaction playing a pivotal role in the crystal structure construction, suggesting similar structural intricacies for 2-(Difluoromethyl)arginine derivatives (Sun, Sun, Chen, Zhang, Wang, & Xu, 2011).

Chemical Reactions and Properties

Chemical reactions involving 2-(Difluoromethyl)arginine derivatives, such as DL-alpha-(Difluoromethyl)arginine, have shown potent enzyme-activated irreversible inhibition of bacterial decarboxylases, illustrating their chemical reactivity and potential biochemical applications (Kallio, McCann, & Bey, 1981).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and stability of 2-(Difluoromethyl)arginine, are critical for its application. While specific studies on these properties are scarce, the investigation into similar compounds like L-arginine trifluoroacetate provides insights into the behavior of 2-(Difluoromethyl)arginine under various conditions and its potential utility in different environments (Xu, Wang, Yu, Xu, & Zhang, 2003).

Chemical Properties Analysis

The chemical properties of 2-(Difluoromethyl)arginine, such as reactivity, stability in biological systems, and interaction with enzymes or cellular components, are essential for understanding its potential applications. The work of Glomb and Lang (2001) on the modifications of arginine with glyoxal, leading to specific reaction products, provides a basis for understanding the chemical behavior and modifications of 2-(Difluoromethyl)arginine in various chemical and biological contexts (Glomb & Lang, 2001).

科学研究应用

抑制细菌脱羧酶:DL-α-(二氟甲基)精氨酸是细菌脱羧酶的有效抑制剂。此特性可用于研究原核细胞中的腐胺生物合成 (Kallio, McCann, & Bey, 1981).

增强蛋白质相互作用分析:精氨酸可以通过增加小分子的溶解度和抑制弱非特异性相互作用来增强蛋白质相互作用分析 (Shiraki, Hirano, Kita, Koyama, & Arakawa, 2010).

糖尿病大鼠的代谢功能:膳食补充 L-精氨酸已显示可减少脂肪量并改善 Zucker 糖尿病肥胖大鼠的代谢功能,促进一氧化氮生成以及脂肪酸和葡萄糖氧化 (Fu et al., 2005).

癌症治疗:精氨酸缺乏和精氨基琥珀酸合成酶表达为各种癌症提供了有前景的新疗法,可能有利于预防、诊断和治疗恶性疾病 (Delage et al., 2010).

稳定蛋白质以防止聚集:精氨酸通过减慢蛋白质-蛋白质缔合反应来稳定蛋白质以防止聚集,对蛋白质折叠的影响很小 (Baynes, Wang, & Trout, 2005).

在重症监护中的作用:精氨酸在危重患者的中间代谢中起着至关重要的作用,在重症监护文献中结果不一。当与免疫调节营养素结合使用时可能会有益 (Zhou & Martindale, 2007).

抑制蛋白质聚集:精氨酸通过与蛋白质的相互作用方式不同于盐酸胍来抑制蛋白质聚集和蛋白质-蛋白质相互作用,从而深入了解氨基酸水平相互作用和蛋白质相互作用模式 (Arakawa et al., 2007).

细胞代谢和癌症:精氨酸在细胞代谢中的作用可能会影响癌症的发生、促进和进展,可能导致新的抗肿瘤和预防癌症的策略 (Lind, 2004).

在内皮功能中的作用:精氨酸可以改善内皮功能和血管张力,可能有利于患有高血压、缺血性心脏病、衰老、外周动脉疾病和糖尿病的人群 (Gambardella et al., 2020).

临床药理学:L-精氨酸已显示可改善高胆固醇血症和动脉粥样硬化患者的内皮功能和血管舒张,表明对心血管疾病有长期益处 (Böger & Bode-Böger, 2001).

生物液体中的灵敏检测:具有 ZnLATP-AgNPs 的银纳米粒子为检测生物液体中的精氨酸提供了一种高度灵敏的比色测定法,可用于疾病诊断和药物开发 (Velugula & Chinta, 2017).

生物技术应用:氨基酸,特别是精氨酸,广泛用于蛋白质纯化、配制和稳定性提高的生物技术应用中,在药物研究和开发中具有潜在应用 (Arakawa et al., 2007).

安全和危害

属性

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEORLXJBCPPSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990215 | |

| Record name | 2-(Difluoromethyl)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)arginine | |

CAS RN |

69955-43-7, 77286-88-5 | |

| Record name | alpha-(Difluoromethyl)arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine, 2-(difluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Difluoromethyl)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)